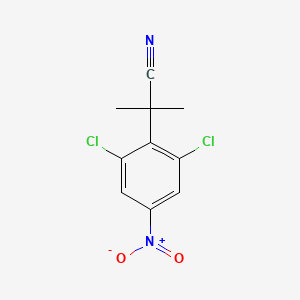










|
REACTION_CXSMILES
|
BrCCCCCCCCCCCCCCC.[Cl:17][C:18]1[CH:23]=[C:22]([N:24]2C(=O)NC(=O)C=N2)[CH:21]=[C:20](Cl)[C:19]=1[C:33]([C:36]1SC(CC(O)=O)=C(C2C=CC=CC=2)[N:40]=1)([CH3:35])[CH3:34].C([O-])(O)=[O:52].[Na+].[Na+].[Cl-:57].[OH2:58]>CN(C=O)C>[Cl:57][C:20]1[CH:21]=[C:22]([N+:24]([O-:52])=[O:58])[CH:23]=[C:18]([Cl:17])[C:19]=1[C:33]([CH3:35])([CH3:34])[C:36]#[N:40] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
0.0051 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCCCCC
|
|
Name
|
intermediate ( 10 )
|
|
Quantity
|
0.00483 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)N1N=CC(NC1=O)=O)Cl)C(C)(C)C=1SC(=C(N1)C1=CC=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0.0051 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 70° C. for 5 hours and at 45° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
brought to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated NaCl solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue (3.8 g) was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH 98/2; 15-40 μm)
|
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions were collected
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C(C#N)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.49 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |